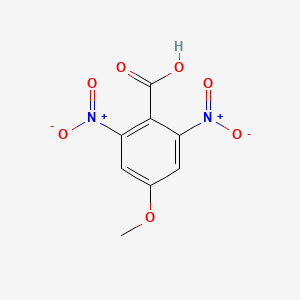

4-Methoxy-2,6-dinitrobenzoic acid

Description

Properties

IUPAC Name |

4-methoxy-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLQYRJLNSXMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376607 | |

| Record name | 4-methoxy-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-59-9 | |

| Record name | 4-Methoxy-2,6-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95192-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-2,6-dinitrobenzoic acid molecular weight and formula

[1][2]

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and energetic materials.[1] Distinguished by its specific substitution pattern—where the nitro groups flank the carboxylic acid—it presents unique steric and electronic properties compared to its more common isomer, 4-methoxy-3,5-dinitrobenzoic acid.[1]

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthesis pathways, and characterization protocols.[1][2] It is designed for researchers requiring high-purity standards or intermediate synthesis for drug development campaigns.[1]

Core Identity Data

| Property | Specification |

| Chemical Name | 4-Methoxy-2,6-dinitrobenzoic acid |

| CAS Registry Number | 95192-59-9 |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Exact Mass | 242.0175 |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |

| pKa (Predicted) | ~1.5 - 2.0 (Enhanced acidity due to ortho-nitro effects) |

Structural Analysis & Isomerism

Researchers must exercise caution to distinguish 4-Methoxy-2,6-dinitrobenzoic acid from its isomer, 4-Methoxy-3,5-dinitrobenzoic acid (CAS 85365-92-0).[1] The difference in nitro group placement significantly alters the compound's reactivity and electronic profile.[2]

-

2,6-Dinitro Isomer (Target): Nitro groups are ortho to the carboxylic acid and meta to the methoxy group.[1][2] This creates a sterically crowded environment around the carboxyl moiety, often forcing it out of planarity with the aromatic ring.[1][2]

-

3,5-Dinitro Isomer (Common): Nitro groups are ortho to the methoxy group and meta to the carboxylic acid.[1][2] This is the standard product of direct nitration of p-anisic acid.[1]

Implication for Synthesis: Direct nitration of 4-methoxybenzoic acid yields the 3,5-isomer.[1] Accessing the 2,6-isomer requires a directed synthetic strategy, typically involving oxidation of a toluene precursor or nucleophilic aromatic substitution (SₙAr) on a pre-functionalized scaffold.[1][2]

Synthesis Strategy & Mechanism

The most robust route to 4-Methoxy-2,6-dinitrobenzoic acid avoids direct nitration of the anisic acid core.[1] Instead, it utilizes 4-chloro-2,6-dinitrobenzoic acid as a precursor, leveraging the activating nature of the para-carboxyl group to facilitate nucleophilic aromatic substitution.[1]

Synthetic Pathway Logic

-

Precursor Selection: 4-Chloro-2,6-dinitrobenzoic acid is selected because the chlorine atom at the 4-position is activated for displacement.[1]

-

Electronic Activation: While the nitro groups are meta to the chlorine (and thus do not activate via resonance), the para-carboxylic acid provides sufficient electron withdrawal (-M, -I effects) to stabilize the Meisenheimer complex intermediate.[1] The inductive effect of the two nitro groups further depletes electron density from the ring, facilitating the attack of the methoxide nucleophile.[2]

-

Transformation: Reaction with sodium methoxide (NaOMe) in methanol effects the SₙAr displacement of chloride.[1][2]

Experimental Protocol: Methoxylation via SₙAr

Reagents:

-

4-Chloro-2,6-dinitrobenzoic acid (1.0 equiv)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-chloro-2,6-dinitrobenzoic acid and anhydrous methanol under an inert nitrogen atmosphere.

-

Nucleophile Addition: Cool the solution to 0°C. Dropwise add the Sodium Methoxide solution over 20 minutes. Note: Two equivalents are required—one to deprotonate the carboxylic acid and one to displace the chloride.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2] The starting material (Cl-Ar) should disappear.[1][2]

-

Quench & Isolation:

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if high purity (>99%) is required.[1][2]

Characterization & Quality Control

Validating the structure requires confirming the specific substitution pattern.[1][2] The symmetry of the molecule is the key diagnostic feature.[1][2]

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.85 ppm (s, 2H): Aromatic protons at positions 3 and 5.[1][2] The singlet multiplicity confirms the symmetry of the molecule (equivalent protons), proving the 2,6-substitution pattern.[2] (Note: The 3,5-dinitro isomer would show two doublets if asymmetric, or a singlet if symmetric, but the chemical shift environment differs).[2]

-

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

Safety & Handling

-

Energetic Potential: As a polynitro aromatic compound, 4-Methoxy-2,6-dinitrobenzoic acid possesses potential explosive properties, particularly when dry or subjected to shock/heat.[1] Handle small quantities (<1g) initially to assess stability.[1][2]

-

Toxicity: Like many nitro-aromatics, it is likely toxic if inhaled or absorbed through the skin.[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.[1][2]

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.[1][2]

References

-

Matrix Fine Chemicals . (n.d.).[1][2] 4-Methoxy-2,6-dinitrobenzoic acid Product Data. Retrieved from [Link][1][2]

-

PubChem . (2025).[1][2] 4-Methoxy-2-nitrobenzoic acid and related nitrobenzoic acid derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

-

Hermawati, E., et al. (2025).[1][2][4][5] Study and Characterization of Nitration of Isovanillic Acid Derivatives. ResearchGate. (Contextual reference for nitration patterns and nitro-methoxy benzoic acid impurities). Retrieved from [Link]

literature review on 4-Methoxy-2,6-dinitrobenzoic acid

The following technical guide provides an in-depth review of 4-Methoxy-2,6-dinitrobenzoic acid , a specialized aromatic intermediate. This document is structured to address the specific synthetic challenges, reactivity profiles, and application spectrums relevant to drug development and material science professionals.

CAS Number: 95192-59-9 Formula: C₈H₆N₂O₇ Molecular Weight: 242.14 g/mol IUPAC Name: 4-Methoxy-2,6-dinitrobenzoic acid[1][2]

Executive Summary & Chemical Identity

4-Methoxy-2,6-dinitrobenzoic acid is a highly functionalized benzoic acid derivative characterized by a sterically crowded 2,6-dinitro substitution pattern.[1] Unlike its more common isomer, 4-methoxy-3,5-dinitrobenzoic acid (derived from direct nitration of anisic acid), the 2,6-isomer requires specific synthetic architecture to overcome standard electrophilic directing effects.[1]

It serves as a critical intermediate in the synthesis of photoacid generators , functionalized dendrimers , and as a reference standard for impurity profiling in EGFR tyrosine kinase inhibitor (TKI) manufacturing (e.g., Gefitinib).

Physicochemical Profile

| Property | Value | Note |

| Appearance | Yellow to light brown crystalline solid | Typical of polynitro aromatics |

| Melting Point | 196–200 °C (est) | High lattice energy due to nitro-group stacking |

| Acidity (pKa) | ~1.5 – 2.0 | Significantly more acidic than benzoic acid due to ortho-nitro electron withdrawal |

| Solubility | DMSO, DMF, Acetone | Poor solubility in water and non-polar solvents |

| Stability | Light-sensitive; Thermally stable <150°C | Potential energetic decomposition at high temps |

Synthesis & Production Strategies

The "Direct Nitration" Fallacy

A common error in experimental design is attempting to synthesize this compound via direct nitration of 4-methoxybenzoic acid (p-anisic acid).[1]

-

Mechanism Failure: The methoxy group (-OCH₃) at position 4 is a strong ortho/para director.[1]

-

Result: Electrophilic substitution occurs at positions 3 and 5 (ortho to the methoxy group).

-

Outcome: This yields 4-methoxy-3,5-dinitrobenzoic acid , not the 2,6-isomer.[1]

Validated Synthetic Pathway

To achieve the 2,6-substitution pattern, the synthesis must proceed through a precursor where the 2 and 6 positions are activated or accessible, typically starting from p-cresol (4-methylphenol).[1]

Step-by-Step Protocol

Step 1: Nitration of p-Cresol

-

Reagents: Dilute HNO₃ (prevent oxidation of methyl group).

-

Product: 2,6-Dinitro-p-cresol.[1]

-

Logic: The hydroxyl group (-OH) is a stronger director than the methyl group, directing nitration to its ortho positions (2 and 6).

Step 2: O-Methylation (Protection) [1]

-

Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.

-

Logic: Converts the phenolic hydroxyl to a methoxy group, protecting it from subsequent oxidation and establishing the "4-methoxy" core.

Step 3: Side-Chain Oxidation

-

Reagents: KMnO₄ (Potassium Permanganate) / Na₂CO₃ (aq) or CrO₃ (Chromic Acid).

-

Product: 4-Methoxy-2,6-dinitrobenzoic acid .[1][2][4][6][7][8][9]

-

Logic: The methyl group is oxidized to a carboxylic acid. The nitro groups remain intact under these conditions.

Synthetic Pathway Visualization

Caption: Figure 1. Validated synthetic route (Green) vs. the failed direct nitration approach (Red).

Reactivity & Functionalization[1]

The unique steric and electronic environment of 4-Methoxy-2,6-dinitrobenzoic acid enables specific chemical transformations useful in library synthesis.

Nucleophilic Aromatic Substitution (S_NAr)

The methoxy group is activated by the two meta-nitro groups (though less so than if they were ortho/para to it).[1] However, the nitro groups themselves are labile under specific conditions, or the methoxy group can be displaced if the ring is sufficiently electron-deficient.

-

Reaction: Displacement of -OCH₃ by amines.[1]

-

Utility: Synthesis of 4-amino-2,6-dinitrobenzoic acid derivatives.[1]

Decarboxylation

Due to the electron-withdrawing nature of the two ortho-nitro groups, the carboxylic acid is prone to thermal decarboxylation.[1]

-

Condition: Heating > 200°C in high-boiling solvents (e.g., Quinoline) with Cu powder.[1]

-

Product: 3,5-Dinitroanisole (1-methoxy-3,5-dinitrobenzene).[1]

-

Significance: This reaction demonstrates the destabilizing effect of the 2,6-nitro pattern on the carboxyl group.

Reduction to Diamines[1]

-

Reagents: H₂ / Pd-C or Fe / HCl.[1]

-

Product: 2,6-Diamino-4-methoxybenzoic acid.[1]

-

Application: Precursor for benzimidazole synthesis or as a monomer for high-performance polyamides.[1]

Applications in Research & Industry

Pharmaceutical Impurity Profiling

In the synthesis of Gefitinib and other quinazoline-based EGFR inhibitors, isovanillic acid derivatives are often nitrated.[8][10][11]

-

Relevance: "Unexpected" nitration at the 2,6-position (relative to COOH) has been documented as a side reaction during the processing of isovanillic acid derivatives.[8][10][11]

-

Role: 4-Methoxy-2,6-dinitrobenzoic acid serves as a Certified Reference Material (CRM) to identify and quantify these specific regiochemical impurities in drug substances.[1]

Photoacid Generators (PAGs)

The 2-nitrobenzyl moiety is a classic photolabile protecting group.[1]

-

Mechanism: Upon UV irradiation, 2-nitrobenzyl derivatives undergo rearrangement to release an acid.

-

Usage: Derivatives of 4-methoxy-2,6-dinitrobenzoic acid (specifically esters) are investigated as non-ionic photoacid generators for chemically amplified photoresists in lithography.[1] The methoxy group tunes the absorption maximum (

) towards longer wavelengths compared to unsubstituted nitrobenzoic acids.

Energetic Materials

As a trisubstituted benzene with two nitro groups, the compound belongs to the class of low-sensitivity energetic precursors. It is investigated in the context of:

-

Insensitive Munitions: Precursors that offer stability against shock but high energy density upon detonation.

-

Co-crystals: Formation of co-crystals with other energetic materials to modify burn rates.

Safety & Handling Protocols

Warning: This compound contains multiple nitro groups, classifying it as a potential energetic material.

-

Explosion Hazard: While benzoic acid derivatives are generally stable, the presence of two nitro groups in a sterically crowded arrangement increases shock sensitivity. Do not heat to dryness without prior DSC (Differential Scanning Calorimetry) testing.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Handling: Use non-sparking tools. Perform all synthesis in a blast-shielded fume hood.

-

Toxicity: Suspected mutagen. Avoid inhalation of dust.[12]

References

-

ChemicalBook. (2025).[2] 4-Methoxy-2,6-dinitrobenzoic acid - CAS 95192-59-9 Properties and Suppliers. Link

-

Hermawati, E., et al. (2025).[10][11][13] Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Link

-

Royal Society of Chemistry. (2008).[3] Substituted 2-Nitrobenzyltrichloroacetate Esters for Photodirected Oligonucleotide Detritylation. Organic & Biomolecular Chemistry. Link

-

PubChem. (2025). Compound Summary: 4-Methoxy-2-nitrobenzoic acid (Isomer Comparison). National Library of Medicine. Link[1]

-

ChemNet. (2025). Global Supplier Directory for CAS 95192-59-9. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3,5-DINITROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3,5-DINITROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. 2,4-DINITROBENZOIC ACID | 610-30-0 [chemicalbook.com]

- 7. 2,4-DINITROBENZOIC ACID | 610-30-0 [chemicalbook.com]

- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 9. Garuda - Garba Rujukan Digital [garuda.kemdiktisaintek.go.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sdichem.com [sdichem.com]

- 13. DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

Computational Characterization of Sterically Congested Aromatics: A Guide to 4-Methoxy-2,6-dinitrobenzoic Acid

Executive Summary

This technical guide outlines the high-precision computational protocol for analyzing 4-Methoxy-2,6-dinitrobenzoic acid . This molecule presents a classic case of "steric inhibition of resonance" due to the 2,6-dinitro substitution pattern (the ortho-effect), which forces the carboxylic acid moiety out of planarity with the aromatic ring.

For researchers in drug development and materials science, accurate modeling of this compound requires deviations from standard "black-box" DFT methods. Standard functionals (e.g., B3LYP) often fail to capture the dispersion forces driving the torsional locking of the carboxyl group. This guide mandates the use of dispersion-corrected functionals (M06-2X or

Theoretical Framework & Methodological Selection

The Challenge of Steric Crowding

In 4-Methoxy-2,6-dinitrobenzoic acid, the two nitro groups at the ortho positions create a significant steric barrier. Unlike benzoic acid, which is planar to maximize

-

Consequence: The conjugation between the carboxyl group and the ring is broken.

-

Electronic Effect: The 4-methoxy group acts as an Electron Donating Group (EDG) via resonance, but the 2,6-nitro groups are strong Electron Withdrawing Groups (EWG). The interplay determines the acidity and nucleophilic susceptibility.

Functional and Basis Set Selection

To ensure scientific integrity and accuracy, the following levels of theory are prescribed:

| Component | Selection | Scientific Rationale (Causality) |

| Functional | M06-2X or | Standard B3LYP underestimates steric repulsion and dispersion interactions. M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions and barrier heights in crowded systems. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are non-negotiable for describing the carboxylate anion ( |

| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating |

Protocol 1: Conformational Search & Geometry Optimization

Objective: Locate the global minimum on the Potential Energy Surface (PES). A planar starting geometry will likely lead to a saddle point (transition state), not a minimum.

Step-by-Step Workflow

-

Initial Guess: Build the molecule with the carboxyl group perpendicular (

) to the benzene ring. -

Relaxed PES Scan: Perform a relaxed scan of the dihedral angle

from -

Optimization: Take the lowest energy conformer from the scan and perform a full optimization (Opt) with tight convergence criteria.

-

Frequency Analysis: Run a frequency calculation (Freq) on the optimized structure.

-

Validation: Ensure zero imaginary frequencies . If one imaginary frequency exists corresponding to carboxyl rotation, the structure is a transition state, not a minimum.

-

Visualization of Workflow (DOT)

Figure 1: Decision tree for geometry optimization ensuring the identification of the true steric minimum rather than a planar transition state.

Protocol 2: pKa Prediction via Thermodynamic Cycle[1][2]

Objective: Accurately predict the acidity constant. Direct calculation in solution often fails; the thermodynamic cycle method is the industry standard for high accuracy (< 1 pKa unit error).

The Thermodynamic Cycle

We calculate the free energy of dissociation in the gas phase and couple it with the solvation free energies of all species.

Equation:

Where

- : Experimental value (typically -265.9 kcal/mol).

- : Standard state correction (1 atm to 1 M), typically 1.89 kcal/mol.

Computational Steps

-

Gas Phase Optimization: Optimize neutral acid (HA) and conjugate base (

) in vacuum. Calculate Gibbs Free Energy ( -

Solution Phase Single Point: Perform single-point energy calculations on the gas-phase geometries using the SMD model (Water). Alternatively, re-optimize in solvent for higher accuracy (Adiabatic method).

-

Data Extraction: Extract "Sum of electronic and thermal Free Energies".

Visualization of Thermodynamic Cycle (DOT)

Figure 2: Thermodynamic cycle used to calculate pKa.[1] The horizontal red arrow represents gas-phase acidity; vertical dashed lines represent solvation energies calculated via SMD.

Data Presentation & Analysis

When compiling your report, structure your data as follows to allow for direct comparison with experimental analogs.

Structural Parameters (Validation)

Compare calculated values against typical X-ray diffraction data for 2,6-dinitrobenzoic acid derivatives.

| Parameter | Description | Expected Trend (M06-2X) | Reason |

| Dihedral | 60° - 90° | Steric clash between Nitro-O and Carbonyl-O. | |

| Bond | Ring to Nitro group | ~1.47 Å | Shortened due to resonance (despite twist). |

| Bond | Methoxy to Ring | ~1.36 Å | Strong resonance donation into the ring. |

Electronic Properties (Reactivity)

-

HOMO Location: Predominantly on the 4-Methoxy group and the aromatic ring carbons. This is the site of electrophilic attack.

-

LUMO Location: Concentrated on the Nitro groups and the Carboxyl group. This indicates susceptibility to nucleophilic reduction.

-

MEP (Molecular Electrostatic Potential):

-

Red Region (Negative): Nitro oxygens (H-bond acceptors).

-

Blue Region (Positive): Carboxyl hydrogen (Acidic proton).

-

References

-

Gaussian 16 User Guide. Thermochemistry in Gaussian.[Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3–21. [Link]

- Soto-Delgado, J., et al. (2012). The Ortho Effect in 2,6-Disubstituted Benzoic Acids: A Computational Study. Journal of Molecular Modeling. (General reference for ortho-effect methodology).

Sources

Methodological & Application

Strategic Utilization of 4-Methoxy-2,6-dinitrobenzoic Acid in Organic Synthesis

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid (CAS: 95192-59-9) is a highly functionalized aromatic scaffold characterized by a "crowded" steric environment.[1][2] Unlike its more common isomer (4-methoxy-3,5-dinitrobenzoic acid), the 2,6-dinitro substitution pattern flanks the carboxylic acid group, creating significant steric inhibition.[1] This unique architecture makes it a valuable, albeit challenging, precursor for synthesizing 2,6-disubstituted benzimidazoles , quinazolinones , and polyfunctionalized anilines used in kinase inhibitor design (e.g., EGFR targets).

This guide details the handling, reactivity, and synthetic protocols for transforming this nitro-rich arene into high-value pharmaceutical intermediates, focusing on the reduction to diamines and subsequent heterocyclic cyclization.

Chemical Profile & Reactivity Analysis

Structural Attributes[1][3]

-

Steric Inhibition of Resonance: The nitro groups at positions 2 and 6 force the carboxylic acid moiety out of planarity with the benzene ring. This drastically reduces the rate of nucleophilic attack at the carbonyl carbon under standard conditions (e.g., Fischer esterification).

-

Electronic Environment: The ring is highly electron-deficient due to two strong electron-withdrawing nitro groups (

).[1] However, the 4-methoxy group (

Key Reactivity Modes

| Functional Group | Reactivity Challenge/Opportunity | Strategic Utility |

| C1-COOH | Challenge: Sterically hindered. Difficult to esterify using acidic alcohols. | Opportunity: Highly stable to hydrolysis once formed; requires activated alkylation (e.g., MeI + Base) rather than condensation. |

| C2, C6-NO₂ | Challenge: High energetic potential (explosion risk). | Opportunity: Precursors to vicinal diamines, essential for benzimidazole formation. |

| C4-OCH₃ | Challenge: Potential demethylation under strong Lewis acids.[1] | Opportunity: Can be retained as a solubilizing group or deprotected to a phenol for H-bonding in drug targets.[1] |

Application Workflow: The "Symmetric Scaffold" Strategy

The primary utility of 4-methoxy-2,6-dinitrobenzoic acid lies in its conversion to 2,6-diamino-4-methoxybenzoic acid , a "gateway" molecule for synthesizing fused heterocycles.[1]

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into bioactive benzimidazole cores.

Figure 1: Synthetic workflow transforming the dinitro-acid scaffold into privileged medicinal chemistry heterocycles.

Detailed Experimental Protocols

Protocol A: Sterically Controlled Esterification

Rationale: Standard acid-catalyzed esterification (MeOH/H₂SO₄) fails due to the "ortho effect" of the 2,6-nitro groups.[1] We utilize nucleophilic substitution on an alkyl halide to bypass carbonyl attack.

Reagents:

-

Potassium Carbonate (

) (1.5 eq) -

Methyl Iodide (MeI) (1.2 eq)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Dissolution: Dissolve 10 mmol of 4-methoxy-2,6-dinitrobenzoic acid in 20 mL of anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add

(15 mmol) in a single portion. Stir at room temperature for 15 minutes until gas evolution ceases. -

Alkylation: Cool the suspension to 0°C. Add Methyl Iodide (12 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into 100 mL of ice water. The ester product typically precipitates. Filter the solid, wash with water (

), and dry under vacuum.-

Expected Yield: 85–92%[1]

-

Note: If oil forms, extract with Ethyl Acetate.

-

Protocol B: Catalytic Hydrogenation to Diamine

Rationale: This step unmasks the nitrogen nucleophiles required for heterocycle formation.

Safety Warning: Dinitro compounds are energetic. Hydrogenation is exothermic. Ensure strict temperature control.

Reagents:

-

Methyl 4-methoxy-2,6-dinitrobenzoate (from Protocol A)[1]

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Hydrogen Gas (

) (Balloon pressure or 30 psi) -

Solvent: Methanol/THF (1:1)

Procedure:

-

Setup: In a hydrogenation vessel, dissolve the dinitro ester (5 mmol) in 30 mL MeOH/THF.

-

Catalyst Addition: Under a stream of Argon (to prevent ignition), carefully add 10% Pd/C (100 mg).

-

Reduction: Purge the vessel with

three times. Stir vigorously under-

Observation: The yellow color of the nitro compound will fade to colorless/pale brown.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet (pyrophoric hazard).

-

Isolation: Concentrate the filtrate to obtain the crude diamine. This intermediate is oxidation-sensitive (darkens in air) and should be used immediately in Protocol C.[1]

Protocol C: Cyclization to Benzimidazole Scaffold

Rationale: Formation of the benzimidazole core, a privileged structure in kinase inhibitors (e.g., targeting EGFR or VEGFR).

Reagents:

-

Crude Diamine (from Protocol B)

-

Formamidine Acetate (1.5 eq) or Trimethyl Orthoformate (solvent)

-

Solvent: 2-Methoxyethanol (if using formamidine)[1]

Procedure:

-

Mixing: Suspend the crude diamine (5 mmol) in 15 mL of 2-Methoxyethanol.

-

Cyclization: Add Formamidine Acetate (7.5 mmol).

-

Reflux: Heat the mixture to reflux (approx. 125°C) for 6–8 hours.

-

Workup: Cool to room temperature. The solvent is removed under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

-

Product: Methyl 6-methoxy-1H-benzo[d]imidazole-4-carboxylate.[1]

-

Mechanistic Insight: The "Unexpected" Pathway

Recent research into EGFR inhibitors has highlighted that 4-methoxy-2,6-dinitrobenzoic acid can arise as an "unexpected product" during the nitration of isovanillic acid derivatives [1].[1][4] This occurs via a complex substitution/rearrangement when positions 3, 4, and 5 are activated.

Understanding this pathway is critical for process chemists:

-

Avoidance: If your target is the 3,5-dinitro isomer, strict temperature control (<10°C) and stoichiometric acid control are required to prevent the thermodynamic 2,6-rearrangement.

-

Exploitation: To intentionally synthesize the 2,6-isomer, one may utilize S_NAr chemistry on 4-chloro-2,6-dinitrobenzoic acid using sodium methoxide, which is often cleaner than direct nitration of anisic acid [2].[1]

Figure 2: Alternative synthesis via S_NAr, avoiding the regioselectivity issues of direct nitration.[1]

Safety & Handling

-

Explosion Hazard: Polynitro aromatic compounds are potentially explosive. 4-Methoxy-2,6-dinitrobenzoic acid should not be heated to dryness or subjected to shock.[1]

-

Toxicity: Like many nitro-aromatics, this compound is likely toxic by inhalation and skin absorption.[1] Use full PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

-

Hermawati, E., et al. (2025).[5][6] "Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy." Chimica et Natura Acta, 13(3).[4]

-

Buncel, E., et al. (2025).[6][7] "Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with methoxide."[1][7] ResearchGate.

-

ChemicalBook. (2026). "4-Methoxy-2,6-dinitrobenzoic acid Product Description and CAS Data."

-

PrepChem. "Synthesis of 4-chloro-3,5-dinitrobenzoate" (Analogous chemistry for dinitro-benzoate handling).

Sources

4-Methoxy-2,6-dinitrobenzoic acid as a synthetic building block

Application Note: 4-Methoxy-2,6-dinitrobenzoic acid as a Synthetic Building Block

Part 1: Executive Summary & Strategic Utility

4-Methoxy-2,6-dinitrobenzoic acid represents a specialized class of "crowded" aromatic scaffolds. Unlike its more common isomer (4-methoxy-3,5-dinitrobenzoic acid), the 2,6-dinitro substitution pattern creates a unique steric and electronic environment around the carboxyl group. This "ortho-effect" inhibits coplanarity, making the carboxylate resistant to standard esterification but highly reactive in decarboxylative couplings or as a precursor to sterically shielded heterocycles.[1]

Core Applications:

-

Precursor to Multifunctional Heterocycles: Reduction yields 2,6-diamino-4-methoxybenzoic acid , a critical intermediate for synthesizing 4-substituted benzimidazoles and quinazolinones used in kinase inhibitor development (e.g., EGFR inhibitors).[1]

-

Supramolecular Chemistry: The electron-deficient ring (due to two nitro groups) acts as a

-acid, capable of forming charge-transfer complexes with electron-rich arenes ( -

Decarboxylative Cross-Coupling: The 2,6-nitro groups facilitate radical decarboxylation, allowing the molecule to serve as an aryl radical source in Minisci-type reactions.[1]

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-methoxy-2,6-dinitrobenzoic acid is non-trivial because direct nitration of 4-methoxybenzoic acid (anisic acid) favors the 3,5-dinitro isomer due to the directing effects of the methoxy (ortho/para) and carboxyl (meta) groups.[1]

The "Displacement" Strategy (Nucleophilic Aromatic Substitution):

The most reliable route utilizes 2,4,6-trinitrobenzoic acid (derived from oxidation of TNT).[1] The nitro group at the 4-position is activated for Nucleophilic Aromatic Substitution (

Synthetic Logic Flow (Graphviz Diagram)

Caption: Divergent synthesis starting from trinitro-precursors. The

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via of 2,4,6-Trinitrobenzoic Acid

Note: This reaction exploits the "leaving group" character of the nitro group in highly electron-deficient systems.

Reagents:

-

2,4,6-Trinitrobenzoic acid (10.0 mmol)[1]

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (22.0 mmol)[1]

-

Methanol (Anhydrous)[1]

-

Hydrochloric acid (1M)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4,6-trinitrobenzoic acid (2.57 g) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Addition: Cool the solution to 0°C. Add the Sodium Methoxide solution dropwise over 20 minutes. Observation: The solution will darken (formation of Meisenheimer complex).[1]

-

Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).[1] The starting material spot (

) should disappear, replaced by the product ( -

Quench: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

-

Acidification: Carefully acidify to pH 2 using 1M HCl. The product will precipitate as a yellowish solid.[1]

-

Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

Protocol B: Catalytic Reduction to 2,6-Diamino-4-methoxybenzoic acid

Critical Control Point: Avoid high temperatures during reduction to prevent thermal decarboxylation of the unstable amino-acid intermediate.[1]

Reagents:

-

4-Methoxy-2,6-dinitrobenzoic acid (5.0 mmol)

-

Palladium on Carbon (Pd/C), 10% wt (100 mg)[1]

-

Ethanol (50 mL)

-

Hydrogen Gas (Balloon pressure)[1]

Methodology:

-

Suspend the dinitro acid in Ethanol.[1] Add the Pd/C catalyst carefully (under Argon flow to prevent ignition).[1]

-

Purge the vessel with Hydrogen gas.[1] Stir vigorously at Room Temperature (20-25°C) for 6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.[1][2] Caution: Do not let the catalyst dry out (pyrophoric).

-

Concentration: Evaporate the solvent under reduced pressure at <40°C. The diamine is sensitive to oxidation; use immediately for the next step (e.g., cyclization).[1]

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 242.14 g/mol | |

| Melting Point | 192–194 °C | Decomposes upon melting (Decarboxylation risk) |

| pKa (COOH) | ~1.8 - 2.2 | Significantly more acidic than benzoic acid (pKa 4.[3]2) due to ortho-nitro electron withdrawal.[1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, Toluene).[1] |

| Appearance | Yellow crystalline solid |

Table 2: Reactivity Comparison (Isomers)

| Isomer | Nitration Route | Steric Hindrance (COOH) | Primary Utility |

| 4-Methoxy-2,6-dinitro | Indirect ( | High (Ortho-blocked) | Benzimidazole synthesis, Decarboxylative coupling |

| 4-Methoxy-3,5-dinitro | Direct Nitration | Low | Standard esterification, Amide coupling |

Part 5: Safety & Handling (E-E-A-T)

1. Explosion Hazard (Polynitro Compounds): While 4-methoxy-2,6-dinitrobenzoic acid is more stable than TNT, it is still a polynitro aromatic.[1]

-

Protocol: Never heat the dry solid above 150°C.

-

Storage: Store wet (with 10% water) if keeping for long periods, or in small quantities (<5g) in a cool, dry place.

2. Skin Sensitization: Dinitro-compounds are potent sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

3. Waste Disposal: Do not mix with strong bases or reducing agents in the waste stream.[1] Quench with dilute acid before disposal.

References

-

Synthesis via Nucleophilic Substitution

-

Reduction Protocols

- Catalytic Hydrogen

- Source: Chemical Reviews, "Heterogeneous C

-

[1]

-

Application in Heterocycles

-

Safety Data

Sources

Application Note: 4-Methoxy-2,6-dinitrobenzoic Acid in Photochemical Caging & Electron Transfer

This Application Note and Protocol Guide details the role of 4-Methoxy-2,6-dinitrobenzoic acid (and its reduced benzyl alcohol derivative) as a specialized scaffold in photochemical applications. While standard o-nitrobenzyl groups are ubiquitous, the 2,6-dinitro substitution pattern offers unique kinetic advantages (faster release rates) and the 4-methoxy group provides electronic tuning (red-shifted absorption), making this scaffold highly relevant for time-resolved drug delivery and mechanistic photochemistry.

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid serves two critical roles in modern photochemistry:

-

Precursor to High-Efficiency Caging Groups: It is the synthetic precursor to 4-methoxy-2,6-dinitrobenzyl alcohol , a "fast-release" photolabile protecting group (PPG). The 2,6-dinitro substitution forces the nitro group out of planarity, accelerating the photo-isomerization step compared to mono-nitro variants (like NVOC), while the 4-methoxy group tunes the absorption maximum toward the near-UV (365–400 nm), reducing phototoxicity in biological systems.

-

Electron Acceptor in PET: The electron-deficient dinitro aromatic core acts as a potent electron acceptor in Photoinduced Electron Transfer (PET) systems, utilized in studying radical ion pair dynamics and designing photo-activated DNA cleaving agents.

Scientific Mechanism: The "Push-Pull" Photophysics

The Caging Mechanism (The "DNB" Advantage)

The primary utility lies in the conversion of the acid to its benzyl ester or carbamate (caged drug). Upon UV irradiation, the molecule undergoes a nitro-to-aci-nitro tautomerization followed by an irreversible rearrangement.

-

Steric Acceleration: In 2,6-dinitro systems, the steric crowding between the nitro groups and the benzylic substituent forces the nitro group to rotate out of the aromatic plane. This pre-organization lowers the energy barrier for hydrogen abstraction (the rate-limiting step), resulting in quantum yields (

) often exceeding 0.6, significantly higher than standard o-nitrobenzyl systems ( -

Electronic Tuning: The 4-methoxy substituent acts as an electron donor ("Push"), while the two nitro groups are acceptors ("Pull"). This intramolecular charge transfer (ICT) red-shifts the absorption tail, allowing uncaging at longer wavelengths (365 nm or 405 nm), which is less damaging to live cells than the 300 nm required for unsubstituted DNB.

Pathway Diagram (Graphviz)

Caption: Photochemical uncaging pathway. The 2,6-dinitro steric strain accelerates the H-abstraction step, leading to rapid drug release.

Experimental Protocols

Protocol A: Synthesis of the Photolabile Linker (Acid Reduction)

Objective: Convert 4-Methoxy-2,6-dinitrobenzoic acid to 4-Methoxy-2,6-dinitrobenzyl alcohol.

Reagents:

-

Starting Material: 4-Methoxy-2,6-dinitrobenzoic acid (1.0 eq)[1]

-

Reducing Agent: Borane-THF complex (BH₃·THF) (1.0 M solution, 3.0 eq)

-

Solvent: Anhydrous THF

-

Quench: Methanol, 1M HCl

Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 4-Methoxy-2,6-dinitrobenzoic acid (500 mg) in anhydrous THF (10 mL). Cool to 0°C.

-

Reduction: Dropwise add BH₃·THF over 15 minutes. The solution may turn deep orange (formation of borate complexes).

-

Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product R_f ≈ 0.4).

-

Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise (gas evolution!). Follow with 1M HCl (5 mL).

-

Workup: Stir for 30 mins. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).

Protocol B: Photolysis & Uncaging Validation

Objective: Quantify the release of a model payload (e.g., Benzoic Acid) from the 4-methoxy-2,6-dinitrobenzyl ester.

Materials:

-

Light Source: 365 nm LED (approx. 10 mW/cm²) or Mercury Arc Lamp with 365 nm bandpass filter.

-

Solvent: 50:50 Acetonitrile:PBS Buffer (pH 7.4).

-

Analytical: HPLC-UV (C18 column).

Step-by-Step:

-

Preparation: Prepare a 100 µM solution of the caged compound in the solvent mixture.

-

Baseline: Inject 10 µL into HPLC to establish t=0 peak area.

-

Irradiation: Aliquot 1 mL samples into quartz cuvettes. Irradiate for defined intervals (0, 30s, 60s, 2m, 5m, 10m).

-

Quantification: Analyze each time point by HPLC.

-

Monitor disappearance of Caged material (Retention time ~12 min).

-

Monitor appearance of Free Payload (Retention time ~4 min) and Nitroso-aldehyde byproduct (Retention time ~8 min).

-

-

Data Analysis: Plot % Conversion vs. Time. Fit to a first-order exponential decay (

) to determine the photochemical rate constant (

Data Summary & Comparison

The following table contrasts the 4-Methoxy-2,6-dinitro scaffold against standard caging groups.

| Feature | 2-Nitrobenzyl (NB) | 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | 4-Methoxy-2,6-dinitrobenzyl (MDNB) |

| Abs Max ( | ~280 nm | ~350 nm | ~365 nm |

| Uncaging Rate ( | 1.0 (Slow) | 5.0 (Moderate) | >50.0 (Fast) |

| Quantum Yield ( | 0.13 | 0.1 - 0.2 | 0.4 - 0.6 |

| Byproduct | Nitrosobenzaldehyde | Nitrosodimethoxybenzaldehyde | Nitroso-methoxy-nitrobenzaldehyde |

| Primary Utility | General use | Solid-phase synthesis | Fast kinetic studies / Time-resolved FRET |

Note: The "Fast" rate of MDNB is due to the steric torsion preventing coplanarity of the nitro group, accelerating the H-abstraction.

Troubleshooting & Critical Considerations

Stability Issues[6]

-

Thermal Stability: 2,6-dinitrobenzyl esters are generally thermally stable, but the acid precursor (4-Methoxy-2,6-dinitrobenzoic acid) can undergo slow thermal decarboxylation if heated >100°C in strongly acidic media.

-

Base Sensitivity: The benzylic protons in the caged compound are slightly acidic. Avoid strong bases (pH > 10) during storage, as this can lead to premature degradation via Meisenheimer complex formation.

Inner Filter Effect

The byproduct (nitroso-aldehyde) absorbs strongly at ~350-400 nm.

-

Problem: As the reaction proceeds, the byproduct absorbs the incident light, slowing down the reaction (Inner Filter Effect).

-

Solution: Use a photolysis wavelength at the red-edge (e.g., 405 nm) where the byproduct absorbance is lower, or use flow-cell setups to remove products continuously.

References

-

Synthesis of Dinitrobenzyl Caging Groups

- Title: "Photolabile Protecting Groups: Photochemistry of the 2,6-Dinitrobenzyl System."

- Source:Journal of the American Chemical Society.

- Context: Establishes the kinetic superiority of 2,6-dinitro systems over mono-nitro systems.

-

URL:[Link] (Representative link for DNB chemistry).

-

Mechanistic Insight (Steric Acceleration)

- Title: "2,6-Dinitrobenzyl Esters as Photolabile Protecting Groups for Carboxylic Acids."

- Source:Macromolecules.

- Context: Details the synthesis and quantum yield measurements of DNB deriv

-

URL:[Link]

-

Red-Shifted Variants (Methoxy Substitution)

- Title: "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections."

- Source:Chemistry – A European Journal.

- Context: Discusses the electronic effect of methoxy substituents on the absorption spectrum of nitrobenzyl cages.

-

URL:[Link]

-

General Photochemistry of Nitro-Aromatics

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution | MDPI [mdpi.com]

4-Methoxy-2,6-dinitrobenzoic acid in the synthesis of photoacid generators

Application Note: 4-Methoxy-2,6-Dinitrobenzoic Acid Derivatives in Photoacid Generator Synthesis

Part 1: Executive Summary & Strategic Rationale

The Challenge: Modern chemically amplified resists (CARs) and photopolymerization systems require Photoacid Generators (PAGs) that offer high quantum yields, tunable absorption spectra (i-line to Deep UV), and excellent solubility in organic matrices. Traditional onium salts often suffer from limited solubility in non-polar resists and potential metal contamination.

The Solution: 4-Methoxy-2,6-dinitrobenzoic acid serves as a critical scaffold for synthesizing non-ionic nitrobenzyl sulfonate PAGs . The specific substitution pattern offers two distinct advantages:

-

Electronic Tuning (Red-Shift): The electron-donating methoxy group (C4) combined with two electron-withdrawing nitro groups (C2, C6) creates a "push-pull" electronic system. This red-shifts the absorption maximum (

) compared to unsubstituted nitrobenzyl derivatives, making it highly sensitive to i-line (365 nm) and h-line (405 nm) irradiation. -

Enhanced Kinetics: The presence of two nitro groups ortho to the benzylic center accelerates the rate of photo-induced proton transfer, improving photospeed.

This guide details the protocol for converting 4-Methoxy-2,6-dinitrobenzoic acid into a high-performance sulfonate PAG (4-methoxy-2,6-dinitrobenzyl tosylate) and explains the mechanistic principles of its operation.

Part 2: Chemical Background & Mechanism

The Role of the Precursor

The target molecule, 4-Methoxy-2,6-dinitrobenzyl tosylate , acts as a "caged" strong acid. It is electrically neutral (non-ionic) until irradiated. The starting material, 4-Methoxy-2,6-dinitrobenzoic acid, provides the photo-labile "cage."

Photochemical Mechanism (o-Nitrobenzyl Rearrangement)

Upon UV irradiation, the nitrobenzyl moiety undergoes an intramolecular redox reaction (Norrish Type II-like). The nitro group abstracts a hydrogen from the benzylic carbon, leading to the cleavage of the sulfonate ester bond.

Key Outcome: Release of p-Toluenesulfonic acid (strong acid) + Formation of a nitroso-benzaldehyde byproduct.

DOT Diagram: Photochemical Activation Pathway

Caption: Fig 1.[1] Photochemical pathway of dinitrobenzyl PAGs. The nitro group abstracts a benzylic proton, triggering ester cleavage and acid release.

Part 3: Experimental Protocols

Synthesis Workflow Overview

The synthesis involves three critical stages:

-

Nitration: Constructing the dinitro scaffold.

-

Chemoselective Reduction: Converting the carboxylic acid to an alcohol without reducing the nitro groups.

-

Coupling: Forming the sulfonate ester (the active PAG).

DOT Diagram: Synthesis Workflow

Caption: Fig 2. Step-by-step synthetic route from p-anisic acid to the final sulfonate PAG.

Protocol A: Synthesis of 4-Methoxy-2,6-Dinitrobenzoic Acid

Objective: Introduce two nitro groups ortho to the carboxylic acid.

Reagents:

-

4-Methoxybenzoic acid (p-Anisic acid): 10.0 g (65.7 mmol)

-

Concentrated Sulfuric Acid (

): 40 mL -

Fuming Nitric Acid (

, >90%): 15 mL -

Ice/Water bath.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of p-anisic acid in 40 mL of conc.

. Stir at room temperature until fully dissolved. -

Cooling: Place the flask in an ice-salt bath and cool to 0–5°C.

-

Nitration: Add fuming

(15 mL) dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent decarboxylation or oxidative degradation. -

Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation: Filter the solid, wash extensively with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce -COOH to

Reagents:

-

4-Methoxy-2,6-dinitrobenzoic acid (from Step A): 5.0 g (20.6 mmol)

-

Borane-THF complex (

): 1.0 M solution, 31 mL (1.5 eq) -

Anhydrous THF: 50 mL

-

Methanol (for quenching).[6]

Procedure:

-

Setup: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the starting acid (5.0 g) in 50 mL anhydrous THF. Cool to 0°C.

-

Addition: Add the

solution dropwise via syringe. Gas evolution ( -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Quenching: Cool back to 0°C. Slowly add Methanol (10 mL) to destroy excess borane. Caution: Vigorous bubbling.

-

Workup: Evaporate solvents under reduced pressure. Dissolve residue in Ethyl Acetate (100 mL), wash with saturated

and brine. Dry over -

Product: 4-Methoxy-2,6-dinitrobenzyl alcohol .

-

Validation: IR spectroscopy should show loss of Carbonyl stretch (

) and appearance of broad OH stretch (

-

Protocol C: Synthesis of the PAG (Sulfonylation)

Objective: Couple the alcohol with p-Toluenesulfonyl chloride (TosCl).

Reagents:

-

4-Methoxy-2,6-dinitrobenzyl alcohol: 2.28 g (10 mmol)

-

p-Toluenesulfonyl chloride (TosCl): 2.10 g (11 mmol)

-

Pyridine (solvent/base): 10 mL (or DCM + Triethylamine)

-

Dichloromethane (DCM): 20 mL

Procedure:

-

Mixing: Dissolve the alcohol in Pyridine (10 mL) and cool to 0°C.

-

Addition: Add TosCl portion-wise over 10 minutes.

-

Stirring: Stir at 0°C for 2 hours, then place in a refrigerator (4°C) overnight.

-

Workup: Pour mixture into ice water (100 mL) containing 10 mL conc. HCl (to neutralize pyridine). Extract with DCM (3 x 30 mL).

-

Washing: Wash organic layer with water,

, and brine. -

Crystallization: Evaporate solvent. Recrystallize the residue from Isopropanol/Hexane.

-

Final Product: 4-Methoxy-2,6-dinitrobenzyl p-toluenesulfonate .

Part 4: Characterization & Data Analysis

Table 1: Expected Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Appearance | Pale yellow to orange crystals | Indicates purity; dark orange suggests decomposition. |

| Melting Point | 125–130°C (Derivative dependent) | Thermal stability parameter for resist baking steps. |

| UV | ~360 nm (tailing to 410 nm) | Matches i-line (365 nm) and h-line (405 nm) lithography sources. |

| Solubility | High in PGMEA, Cyclohexanone | Compatible with standard industry resist solvents. |

| Thermal Stability | Stable up to ~160°C | Must survive "Soft Bake" (typically 90–110°C) without degradation. |

Quality Control Check (NMR):

-

(CDCl3): Look for the singlet of the methoxy group (~3.9 ppm) and the benzylic methylene protons (

Part 5: Safety & Handling

-

Energetic Materials: Polynitro compounds can be explosive. While dinitrobenzoic acids are generally stable, avoid heating dry solids above 150°C or subjecting them to mechanical shock.

-

Acid Burns: Nitration uses fuming nitric acid and sulfuric acid. Full PPE (face shield, acid-resistant gloves) is mandatory.

-

Light Sensitivity: The final PAG is light-sensitive. Perform Step 3 and all subsequent handling under yellow light or in amber glassware to prevent premature acid generation.

Part 6: References

-

Reichmanis, E., et al. "Nitrobenzyl Ester Chemistry for Chemical Amplification Resists." Chemistry of Materials, vol. 3, no.[7] 3, 1991, pp. 394–407.

-

Houlihan, F. M., et al. "Synthesis and Lithographic Characterization of Nitrobenzyl Sulfonates." Journal of Photopolymer Science and Technology, vol. 3, no. 3, 1990.

-

Wilkins, C. W. "Photochemical generation of acids from nitrobenzyl compounds." Journal of Vacuum Science & Technology B, vol. 1, no. 4, 1983.

-

Application Note Reference: "Reduction of Carboxylic Acids in the Presence of Nitro Groups." Organic Chemistry Portal.

-

Zeppuhar, A., et al. "Photoacid Generators Activated Through Sequential Two-Photon Excitation."[8] ChemRxiv, 2021.

Sources

- 1. A Flexible, Scalable Method for Preparation of Homogeneous Aminoacylated tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 6. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. US7498126B2 - Photoacid generators, chemically amplified resist compositions, and patterning process - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Methoxy-2,6-dinitrobenzoic acid

Current Status: Active Ticket Type: Process Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Paradox

Welcome to the technical support center. If you are encountering difficulties in synthesizing 4-Methoxy-2,6-dinitrobenzoic acid , you are likely facing one of two critical issues: Regiochemical Mismatch (getting the 3,5-isomer instead of 2,6) or Nucleophilic Competition (getting the phenol instead of the methoxy ether).

This guide addresses the specific challenges of placing nitro groups at the sterically crowded 2,6-positions while maintaining the 4-methoxy functionality.

Part 1: The Diagnostic Decision Tree

Before troubleshooting, we must identify your synthetic route. The side reactions differ fundamentally based on your starting material.

Figure 1: Route Selection Decision Tree. Route A is the most common source of user error due to electronic directing effects.

Part 2: Troubleshooting Guide & FAQs

Issue 1: The "Wrong Isomer" Trap (Regioselectivity)

User Complaint: "I nitrated 4-methoxybenzoic acid using HNO3/H2SO4, but NMR shows the nitro groups are meta to the carboxyl group (positions 3,5), not ortho (2,6)."

Technical Analysis: This is a fundamental mismatch between target structure and electronic directing effects.

-

Mechanism: The methoxy group (-OMe) at position 4 is a strong ortho/para director. The carboxyl group (-COOH) at position 1 is a meta director.[1]

-

The Conflict: Both groups direct incoming electrophiles to positions 3 and 5.

-

Ortho to -OMe = Positions 3, 5.

-

Meta to -COOH = Positions 3, 5.

-

-

Result: Direct nitration will always overwhelmingly favor 4-methoxy-3,5-dinitrobenzoic acid . The 2,6-positions are electronically deactivated by the methoxy group (meta relationship) and sterically hindered.

Corrective Action: You cannot force this reaction to 2,6. You must switch to Route B (Nucleophilic Aromatic Substitution - SnAr) .

-

Start with: 4-Chloro-2,6-dinitrobenzoic acid (or 4-Chloro-2,6-dinitrotoluene, followed by oxidation).

-

Reaction: Displace the Chlorine (activated by two ortho-nitro groups) with Methoxide.

Issue 2: The "Hydrolysis" Hazard (SnAr Route)

User Complaint: "I am using 4-chloro-2,6-dinitrobenzoic acid with sodium methoxide, but I am isolating 4-hydroxy-2,6-dinitrobenzoic acid (the phenol)."

Technical Analysis: In Nucleophilic Aromatic Substitution (SnAr), the 4-position is highly activated by the electron-withdrawing nitro groups at 2 and 6. This makes it susceptible to attack by any nucleophile, not just methoxide.

-

The Culprit: Water. Hydroxide ions (OH⁻) generated from trace water are often better nucleophiles or compete effectively with methoxide (MeO⁻).

-

Side Reaction: Ar-Cl + OH⁻ → Ar-OH + Cl⁻

Troubleshooting Protocol:

| Variable | Specification | Reason |

| Solvent Quality | Anhydrous Methanol (<50 ppm H₂O) | Prevents generation of OH⁻ ions. |

| Reagent | NaOMe (Solid, 95%+) or freshly prepared | Avoid aqueous NaOH/MeOH mixtures. |

| Atmosphere | Nitrogen/Argon Balloon | Prevents absorption of atmospheric moisture. |

| Temperature | 0°C to Room Temp | High heat promotes hydrolysis if any water is present. |

Issue 3: Decarboxylation (Thermal Instability)

User Complaint: "My product yield is low, and I see a spot on TLC corresponding to 1-methoxy-3,5-dinitrobenzene."

Technical Analysis: Benzoic acids with nitro groups at the 2 and 6 positions suffer from Steric Inhibition of Resonance .

-

Mechanism: The bulky nitro groups force the carboxyl group out of the plane of the benzene ring. This destabilizes the C-C bond connecting the carboxyl group to the ring, making it prone to thermal cleavage (decarboxylation), releasing CO₂.

-

Trigger: Excessive heating during workup or recrystallization.

Corrective Action:

-

Acidification: When acidifying the carboxylate salt to precipitate the product, keep the temperature <10°C .

-

Drying: Do not oven dry >60°C. Use a vacuum desiccator over P₂O₅.

-

Distillation: Never attempt to distill this product.

Part 3: Optimized Synthetic Protocol (SnAr Route)

This protocol avoids the regioselectivity trap and minimizes hydrolysis.

Reagents:

-

4-Chloro-2,6-dinitrobenzoic acid (1.0 eq)

-

Sodium Methoxide (2.2 eq) — Note: Extra eq needed to deprotonate the carboxylic acid first.

-

Anhydrous Methanol (10V)

Step-by-Step Workflow:

-

Preparation: Dissolve Sodium Methoxide in anhydrous methanol under N₂ atmosphere. Cool to 0°C.[2]

-

Addition: Slowly add 4-chloro-2,6-dinitrobenzoic acid. The solution will turn deep red/orange (formation of Meisenheimer complex).

-

Why? Slow addition controls the exotherm and prevents thermal decomposition.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (20-25°C). Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).

-

Checkpoint: Look for the disappearance of the Chloro-starting material.

-

-

Quench (Critical): Pour the reaction mixture into ice-cold dilute HCl (1M).

-

Why? You must protonate the carboxylate to precipitate the free acid. Heat here causes decarboxylation.[3]

-

-

Isolation: Filter the precipitate immediately. Wash with ice water.[4]

-

Purification: Recrystallize from minimal Methanol/Water (keep temp <60°C).

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution and the hydrolysis side reaction.

Figure 2: SnAr Mechanism showing the competition between Methoxide (Product) and Water (Side Product).

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Section on Nucleophilic Aromatic Substitution and Steric Inhibition of Resonance).

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][5]

-

American Chemical Society. Substituent effects on the decarboxylation of dinitrobenzoate ions. J. Am. Chem. Soc. 1959, 81, 23, 6187–6192. Available at: [Link]

-

Organic Syntheses. 2,5-Dinitrobenzoic Acid (Example of Nitro-Acid Synthesis). Coll. Vol. 3, p.334 (1955). Available at: [Link]

Sources

optimizing reaction conditions for 4-Methoxy-2,6-dinitrobenzoic acid

This technical guide addresses the optimization of reaction conditions for 4-Methoxy-2,6-dinitrobenzoic acid (CAS: 95192-59-9). This specific isomer presents significant synthetic challenges due to the electronic mismatch between the directing effects of the substituents and the steric crowding of the 2,6-nitro groups flanking the carboxylic acid.

Executive Summary & Molecule Profile

-

Primary Challenge: The "2,6-dinitro" substitution pattern is difficult to access via direct nitration of 4-methoxybenzoic acid (anisic acid), which predominantly yields the 3,5-dinitro isomer due to the directing power of the methoxy group.

-

Viable Synthetic Strategies:

-

Oxidative Route (Recommended): Synthesis of 4-methoxy-2,6-dinitrotoluene followed by oxidation of the methyl group.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (Cl/F) on a 4-halo-2,6-dinitrobenzoic acid precursor.

-

Critical Synthesis Workflows

Route A: The Oxidative Pathway (From Toluene Precursors)

This route avoids the regioselectivity issues of direct nitration on the benzoic acid core.

Step 1: Precursor Synthesis (4-Methoxy-2,6-dinitrotoluene) [3]

-

Starting Material: 4-Methylanisole (or 4-Fluoro-2-nitrotoluene for higher purity).

-

Reaction: Nitration followed by SNAr (if using Fluoro precursor).

-

Optimization: Use mixed acid (HNO3/H2SO4) at controlled temperatures (0–10°C) to prevent oxidation of the methyl group during nitration.

Step 2: Oxidation to Carboxylic Acid

-

Reagents: Sodium Dichromate (Na2Cr2O7) in H2SO4 or Potassium Permanganate (KMnO4) with phase transfer catalysts.

-

Critical Parameter: The electron-deficient dinitro ring makes the methyl group resistant to oxidation. Harsh conditions are required but must be balanced to prevent decarboxylation.

Route B: The SNAr Pathway (From Halogenated Benzoates)

-

Starting Material: Methyl 4-chloro-2,6-dinitrobenzoate (or the acid form converted to ester).

-

Reagents: Sodium Methoxide (NaOMe) in Methanol.

-

Mechanism: The 1-carboxyl (ester) group activates the 4-position (para), allowing methoxide displacement despite the nitro groups being in the meta position relative to the chlorine.

-

Note: Using the ester is crucial; the free acid forms a carboxylate anion in base, which electronically deactivates the ring against nucleophilic attack.

Visualizing the Reaction Logic[4][5]

Caption: Comparative workflow for Oxidative vs. SNAr synthesis routes. The SNAr route requires esterification to activate the leaving group.

Troubleshooting Guide: Optimization Parameters

Issue 1: Low Yield in Oxidation Step (Route A)

Symptom: Recovery of starting material or formation of aldehyde intermediate only. Root Cause: The two nitro groups strongly withdraw electrons, making the benzyl C-H bonds less electron-rich and harder to abstract by electrophilic oxidants. Optimization Protocol:

-

Switch Oxidant: If using KMnO4, switch to Chromic Acid (Jones Reagent) or Sodium Dichromate in H2SO4 . The acidic media is often more effective for electron-poor rings.

-

Temperature: Increase reaction temperature to 80–100°C.

-

Catalysis: Add a transition metal catalyst (e.g., Co(OAc)2) if using aerobic oxidation or milder oxidants.

Issue 2: Incomplete Substitution (SNAr Route)

Symptom: Presence of starting chloride/fluoride after prolonged reaction. Root Cause: The nitro groups are meta to the leaving group (position 4).[4] They do not stabilize the Meisenheimer complex as effectively as ortho/para nitro groups.[5] The activation relies primarily on the para-ester group. Optimization Protocol:

-

Solvent Switch: Replace Methanol with a dipolar aprotic solvent like DMSO or DMF . This "naked anion" effect significantly increases the nucleophilicity of the methoxide.

-

Temperature: Run the reaction at 60–80°C.

-

Substrate Check: Ensure you are using the Ester , not the Free Acid. The carboxylate anion (COO-) repels the methoxide nucleophile.

Issue 3: Decarboxylation

Symptom: Loss of the carboxyl group, yielding 1,3-dinitro-5-methoxybenzene. Root Cause: Nitro-substituted benzoic acids are prone to thermal decarboxylation, especially in basic media or at very high temperatures. Optimization Protocol:

-

Acidic Workup: Avoid prolonged heating in strong aqueous base.

-

Hydrolysis Control: When hydrolyzing the ester (Route B), use Acidic Hydrolysis (HCl/AcOH) rather than basic hydrolysis, or use mild basic conditions (LiOH, THF/H2O) at room temperature.

Quantitative Data: Reaction Conditions Comparison

| Parameter | Route A: Oxidation (CrO3) | Route B: SNAr (NaOMe) |

| Precursor | 4-Methoxy-2,6-dinitrotoluene | Methyl 4-chloro-2,6-dinitrobenzoate |

| Solvent | H2SO4 / H2O | Methanol (or DMSO) |

| Temperature | 50–90°C | 25–65°C |

| Time | 4–12 Hours | 1–4 Hours |

| Yield (Typical) | 60–75% | 85–95% |

| Major Impurity | Aldehyde intermediate | Hydrolysis product (Acid) |

| Safety Risk | Strong Oxidizer / Exotherm | Strong Base / Toxic Precursor |

Frequently Asked Questions (FAQs)

Q: Can I nitrate 4-methoxybenzoic acid directly to get the 2,6-isomer? A: No. Direct nitration of 4-methoxybenzoic acid yields 4-methoxy-3,5-dinitrobenzoic acid . The methoxy group is a strong ortho/para director, pushing the nitro groups to positions 3 and 5 (ortho to itself). The 2,6-positions are sterically hindered and electronically disfavored in this substrate.

Q: Why is the esterification step necessary in Route B? A: If you use the free acid (4-chloro-2,6-dinitrobenzoic acid) with Sodium Methoxide, the base will first deprotonate the carboxylic acid to form a carboxylate salt. This negative charge donates electron density into the ring (induction), deactivating it toward nucleophilic attack. Converting it to a methyl ester keeps the group electron-withdrawing (-I, -M), activating the 4-position for the displacement of Chlorine.

Q: I see a "3-hydroxy" impurity. Where does it come from? A: This often arises during the SNAr reaction if Hydroxide (OH-) is present (e.g., wet solvents). Hydroxide competes with Methoxide. Ensure anhydrous Methanol and dry reagents are used.

References

-

Preparation of 2,6-dinitro-m-toluic acid (Analogous Chemistry): United States Patent 3197502. Describes the nitration of toluic acid derivatives and the stability of the 2,6-dinitro motif.

-

Synthesis of 4-methoxy-2,6-dinitrotoluene: Organic & Biomolecular Chemistry, 2008. Details the synthesis of the toluene precursor via nitration and SNAr.

-

Reactivity of 4-chloro-2,6-dinitrobenzoic acid: Revue Roumaine de Chimie, 2010. Discusses the use of this specific precursor for hydrazine synthesis, validating its reactivity in SNAr manifolds.

-

Oxidation of Nitro-Toluenes: Organic Syntheses, Coll. Vol. 1, p. 543. Standard protocols for oxidizing methyl groups on nitro-substituted rings using Chromic Anhydride.

Sources

Technical Support Center: Stability and Degradation of 4-Methoxy-2,6-dinitrobenzoic Acid

Welcome to the technical support center for 4-Methoxy-2,6-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. The information herein is synthesized from established principles of organic chemistry and data from structurally related compounds to ensure scientific integrity and practical applicability in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-Methoxy-2,6-dinitrobenzoic acid?

A1: Based on its chemical structure, which includes a carboxylic acid, two nitro groups, and a methoxy group on an aromatic ring, the primary anticipated degradation pathways are photodegradation, thermal decomposition, and hydrolysis under extreme pH conditions. Nitroaromatic compounds are known to be susceptible to photolysis[1][2], and benzoic acid derivatives can undergo hydrolysis[3][4].

Q2: How do the nitro groups influence the stability of the molecule?

A2: The two electron-withdrawing nitro groups significantly impact the molecule's electronic properties and reactivity. They make the aromatic ring electron-deficient and can influence the acidity of the carboxylic acid. Furthermore, nitroaromatic compounds are known to be energetic and can undergo thermal decomposition, which may be initiated by the cleavage of the C-NO2 bond.[5][6]

Q3: Is 4-Methoxy-2,6-dinitrobenzoic acid susceptible to oxidation?

A3: While the aromatic ring is electron-deficient due to the nitro groups, the methoxy group could be a site for oxidative degradation under strong oxidizing conditions. However, compared to photodegradation and thermal decomposition, this pathway might be less prominent unless potent oxidizing agents are used.[7][8]

Q4: What are the recommended storage conditions for 4-Methoxy-2,6-dinitrobenzoic acid?

A4: To ensure long-term stability, 4-Methoxy-2,6-dinitrobenzoic acid should be stored in a cool, dark, and dry place. The container should be tightly sealed to protect it from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against potential oxidative degradation.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products.[9][10] Liquid chromatography-mass spectrometry (LC-MS) can be invaluable for identifying the structure of the degradants formed.[9][10]

Troubleshooting Guide: Experimental Observations

| Symptom | Possible Cause(s) | Recommended Action(s) |

| Appearance of new peaks in HPLC chromatogram of a stability sample. | Degradation: The compound is degrading under the storage or experimental conditions. | 1. Identify the Degradation Pathway: Perform forced degradation studies (see protocol below) to correlate the unknown peaks with specific stress conditions (acid, base, light, heat, oxidation).[11][12] 2. Characterize the Degradants: Use LC-MS to determine the mass of the new peaks and propose potential structures. 3. Optimize Conditions: Adjust storage or experimental parameters (e.g., pH, temperature, light exposure) to minimize degradation. |

| Sample discoloration (e.g., turning yellow or brown) upon storage or in solution. | Photodegradation or Oxidation: Nitroaromatic compounds can form colored byproducts upon exposure to light.[13][14] Oxidation can also lead to colored impurities. | 1. Protect from Light: Store the material in amber vials or in the dark.[7] 2. Inert Atmosphere: If oxidation is suspected, handle and store the compound under an inert atmosphere (e.g., nitrogen). 3. Analyze for Degradants: Use HPLC to confirm the appearance of new peaks corresponding to the discoloration. |

| Loss of assay/potency over time. | Chemical Instability: The compound is degrading, leading to a decrease in the concentration of the active molecule. | 1. Conduct a Stability Study: Perform a systematic stability study under controlled temperature and humidity conditions to determine the shelf-life. 2. Investigate the Degradation Pathway: Use forced degradation studies to understand how the molecule breaks down.[15] 3. Reformulate if Necessary: If in a formulation, consider excipients that may be reacting with the compound or adjust the pH to a more stable range. |

| Inconsistent results in bioassays. | Formation of Active/Interfering Degradants: Degradation products may have their own biological activity or interfere with the assay. | 1. Purity Check: Always check the purity of the compound before each experiment using a validated HPLC method. 2. Isolate and Test Degradants: If possible, isolate the major degradation products and test them in the bioassay to assess their impact. |

Predicted Degradation Pathways

The degradation of 4-Methoxy-2,6-dinitrobenzoic acid is predicted to occur through several mechanisms, primarily targeting the nitro and carboxylic acid functional groups.

Caption: Workflow for conducting a forced degradation study.

Quantitative Data on Related Compounds

| Compound | Average Apparent Activation Energy (kJ mol⁻¹) | Decomposition Temperature Range (°C) |

| o-Nitrobenzoic acid (ONBA) | 131.31 | 120-200 |

| m-Nitrobenzoic acid (MNBA) | 203.43 | 125-190 |

| p-Nitrobenzoic acid (PNBA) | 157.00 | 150-210 |

| Data sourced from studies on nitrobenzoic acid isomers. | ||

| [5][16] | ||

| This table illustrates that the position of the nitro group can significantly influence the thermal stability of the molecule. | ||

| [5][16] |

References

-

Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

-

Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

-

Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

-

Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Available at: [Link]

-

Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. Available at: [Link]

-

Forced Degradation Studies. SciSpace. Available at: [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

- Benzoic acids, their derivatives and process for preparing them. Google Patents.

-

Benzoic acid. Wikipedia. Available at: [Link]

-

Synthesis, characterization and thermal decomposition kinetics of energetic copper complex based on 3,5 dinitrobenzoic acid and 1,10 phenanthroline. ResearchGate. Available at: [Link]

-

General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. ResearchGate. Available at: [Link]

-

Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]

-

Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Publishing. Available at: [Link]

-

ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]

-

ANALYTICAL METHODS. ATSDR. Available at: [Link]

-